Cas no 710-74-7 (3-(1,1,2,2,2-Pentafluoroethyl)aniline)

3-(1,1,2,2,2-Pentafluoroethyl)aniline structure
710-74-7 structure
Product Name:3-(1,1,2,2,2-Pentafluoroethyl)aniline
CAS No:710-74-7
MF:C8H6F5N
MW:211.131959438324
CID:546076
PubChem ID:23233413
Update Time:2025-04-19

3-(1,1,2,2,2-Pentafluoroethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(pentafluoroethyl)-
    • 3-(1,1,2,2,2-Pentafluoroethyl)aniline
    • 3-(Pentafluoroethyl)aniline
    • ABJVXSCTJMFIEM-UHFFFAOYSA-N
    • 710-74-7
    • SCHEMBL3867382
    • 3-(PENTAFLUOROETHYL)-BENZENAMINE
    • DTXSID20631330
    • F1905-0507
    • AKOS015966789
    • CS-0455129
    • 3-(perfluoroethyl)aniline
    • MDL: MFCD12196928
    • Inchi: 1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2
    • InChI Key: ABJVXSCTJMFIEM-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C1C=CC=C(C=1)N)F

Computed Properties

  • Exact Mass: 211.04208
  • Monoisotopic Mass: 211.04204001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

3-(1,1,2,2,2-Pentafluoroethyl)aniline Pricemore >>

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